Researchers synthesizing meptyldinocap face >78% off-target isomeric waste from mixed dinocap phenols. This >99% isomeric 2,4-dinitro-6-(1-methylheptyl)phenol (CAS 3687-22-7) is the mandatory precursor, eliminating teratogenic 2,6-dinitro isomers. As a CRM, it provides precise LC-MS/MS quantification with no chromatographic interference. • >99% isomeric purity ensures regulatory-compliant meptyldinocap synthesis • Eliminates co-elution and peak tailing vs. mixed isomer standards • Supplied in cyclohexane/toluene-compatible formats for hydrophobic handling.
2,4-Dinitro-6-(1-methylheptyl)phenol, frequently designated as meptyldinocap-phenol or 2,4-DNOP, is a highly lipophilic, branched-chain dinitrophenol derivative serving as a critical agrochemical intermediate and analytical reference standard. Characterized by its dual nitro groups and a bulky 1-methylheptyl substituent, the compound exhibits an XLogP3 of 5.7 and a boiling point of 377.4 °C, distinguishing it from lighter phenolic homologs. In industrial procurement, it is primarily sourced as the unesterified precursor for the synthesis of the targeted fungicide meptyldinocap, or as a high-purity certified reference material (CRM) for QuEChERS-based residue analysis, where its precise isomeric structure is required to meet stringent regulatory definitions [1].
Substituting pure 2,4-dinitro-6-(1-methylheptyl)phenol with generic 'dinocap phenol' mixtures or simpler dinitrophenols (like DNOC) critically compromises both synthesis and analytical workflows. Legacy dinocap is a complex mixture of six enantiomeric pairs of crotonates, containing both 2,4- and 2,6-dinitro isomers across varying alkyl chains. Utilizing the mixed phenol precursor for esterification yields only ~22% of the desired meptyldinocap backbone, alongside ~78% off-target isomers that are associated with unacceptable teratogenic toxicity profiles. For analytical testing, regulatory frameworks explicitly define residues as the sum of meptyldinocap and its specific 2,4-phenol metabolite. Using a mixed standard causes severe chromatographic interference, peak tailing, and co-elution of 2,6-isomers, rendering accurate LC-MS/MS quantification impossible[1].
In the synthesis of targeted fungicides, the isomeric purity of the phenol precursor dictates the safety and yield of the final product. 2,4-Dinitro-6-(1-methylheptyl)phenol provides a single, specific 2,4-dinitro substitution pattern with a 1-methylheptyl chain. When subjected to esterification with crotonyl chloride, it yields >99% of the active meptyldinocap. In contrast, using a generic dinocap phenol mixture yields a product where the desired meptyldinocap constitutes only ~22% of the mass, with the remainder being off-target 2,6-dinitro isomers and alternate alkyl chains [1].
| Evidence Dimension | Target isomer yield post-esterification |
| Target Compound Data | >99% meptyldinocap backbone yield |
| Comparator Or Baseline | Generic dinocap phenol mixture (~22% target yield) |
| Quantified Difference | ~77% absolute increase in target active ingredient yield |
| Conditions | Industrial esterification with crotonyl chloride |
Procurement of the pure isomer is mandatory to synthesize regulatory-compliant meptyldinocap without the teratogenic byproducts present in legacy dinocap mixtures.
The presence of the bulky 8-carbon (1-methylheptyl) chain significantly alters the solubility and partitioning behavior of the compound compared to lighter dinitrophenols. 2,4-Dinitro-6-(1-methylheptyl)phenol exhibits an XLogP3 of 5.7, indicating extreme hydrophobicity. In contrast, the common benchmark 4,6-dinitro-o-cresol (DNOC) has an XLogP3 of approximately 2.8. This nearly 3-log difference means the target compound partitions almost exclusively into non-polar organic phases (e.g., cyclohexane, toluene) and requires strict organic solvent matrices for stable standard formulation, resisting aqueous dissolution[1].
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
| Target Compound Data | 5.7 |
| Comparator Or Baseline | DNOC (XLogP3 ~ 2.8) |
| Quantified Difference | +2.9 log units (nearly 1000-fold greater lipophilicity) |
| Conditions | Standard predictive partitioning models at standard temperature |
Dictates the requirement for highly non-polar solvents in stock solution preparation and dictates phase selection during QuEChERS extraction.
During high-temperature industrial processing or GC-MSD vaporization, the thermal profile of the precursor is critical. 2,4-Dinitro-6-(1-methylheptyl)phenol has a boiling point of 377.4 °C at 760 mmHg and a density of 1.213 g/cm³. Compared to the standard benchmark 4,6-dinitro-o-cresol (DNOC), which boils at approximately 312 °C, the target compound exhibits vastly superior thermal stability and lower vapor pressure at processing temperatures. This prevents premature volatilization and reduces inhalation hazards during bulk handling and reactor heating phases.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 377.4 °C at 760 mmHg |
| Comparator Or Baseline | DNOC (~312 °C) |
| Quantified Difference | +65.4 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Ensures minimal evaporative loss and lower vapor toxicity risk during high-temperature bulk synthesis operations.
For regulatory compliance testing, the specific MRM transitions and retention times of the pure metabolite are required. When analyzed via LC-MS/MS, pure 2,4-dinitro-6-(1-methylheptyl)phenol provides a distinct, quantifiable peak free of isobaric interference. If a mixed dinocap standard is used, the 2,6-dinitro isomers co-elute and cause severe peak tailing that interferes with the 2,4-DNOP signal. The pure standard eliminates this baseline interference, enabling precise quantification of the meptyldinocap metabolite down to the required 10 µg/kg limit of quantification (LOQ) [1].
| Evidence Dimension | Chromatographic peak integrity |
| Target Compound Data | Single resolved peak with distinct MRM transition |
| Comparator Or Baseline | Mixed dinocap standard (co-elution and severe peak tailing) |
| Quantified Difference | Elimination of 2,6-isomer isobaric interference |
| Conditions | LC-MS/MS analysis of QuEChERS extracts |
Essential for certified testing laboratories that must definitively quantify the specific meptyldinocap metabolite without cross-contamination from legacy dinocap isomers.
Directly leveraging its >99% isomeric purity, this compound is the mandatory precursor for synthesizing meptyldinocap. By reacting this specific phenol with crotonyl chloride, manufacturers avoid the ~78% off-target isomeric waste generated by mixed dinocap phenols, ensuring the final product meets modern safety and regulatory standards free of teratogenic 2,6-dinitro isomers [1].
Due to its distinct LC-MS/MS resolution and lack of peak tailing compared to mixed standards, 2,4-dinitro-6-(1-methylheptyl)phenol is utilized as a critical calibration standard. It is required to quantify meptyldinocap residues in agricultural QuEChERS extracts, as regulations mandate reporting the sum of the parent ester and this specific unesterified phenol [2].
Benefiting from its extreme lipophilicity (XLogP3 = 5.7), the compound is used in specialized non-polar formulations and as a model highly hydrophobic dinitrophenol in partitioning studies. Its solubility profile dictates that stock solutions be prepared in solvents like cyclohexane or toluene, making it ideal for studies requiring stable, non-aqueous phenolic standards [3].
Corrosive;Acute Toxic;Irritant;Environmental Hazard